5-(3-Hydroxyphenyl)picolinic acid

Medicinal chemistry Structure–activity relationship Ligand design

5-(3-Hydroxyphenyl)picolinic acid (CAS 1261929-24-1; molecular formula C₁₂H₉NO₃; molecular weight 215.20 g/mol) is a 5-aryl-substituted derivative of picolinic acid (pyridine-2-carboxylic acid) bearing a meta-hydroxyphenyl group at the pyridine 5-position. The compound belongs to the class of substituted picolinic acids, which are recognized as bidentate metal-chelating agents and as scaffolds for dopamine β-hydroxylase (DBH) inhibitors and synthetic auxin herbicides.

Molecular Formula C12H9NO3
Molecular Weight 215.20 g/mol
CAS No. 1261929-24-1
Cat. No. B6386461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Hydroxyphenyl)picolinic acid
CAS1261929-24-1
Molecular FormulaC12H9NO3
Molecular Weight215.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C2=CN=C(C=C2)C(=O)O
InChIInChI=1S/C12H9NO3/c14-10-3-1-2-8(6-10)9-4-5-11(12(15)16)13-7-9/h1-7,14H,(H,15,16)
InChIKeyKQPAVKOCHYHURO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Hydroxyphenyl)picolinic acid (CAS 1261929-24-1): Structural Identity and Compound-Class Context for Scientific Procurement


5-(3-Hydroxyphenyl)picolinic acid (CAS 1261929-24-1; molecular formula C₁₂H₉NO₃; molecular weight 215.20 g/mol) is a 5-aryl-substituted derivative of picolinic acid (pyridine-2-carboxylic acid) bearing a meta-hydroxyphenyl group at the pyridine 5-position . The compound belongs to the class of substituted picolinic acids, which are recognized as bidentate metal-chelating agents and as scaffolds for dopamine β-hydroxylase (DBH) inhibitors and synthetic auxin herbicides [1]. Among structurally related hydroxyphenyl-picolinic acid positional isomers, the 5-(3-hydroxyphenyl) substitution pattern—combining a meta-oriented phenolic hydroxyl with a picolinic acid core at the 5-position—presents a distinct hydrogen-bond donor/acceptor geometry and electronic profile relative to its para- and ortho-hydroxyphenyl congeners, a differentiation that is structurally verifiable but remains to be quantitatively benchmarked in peer-reviewed comparative assays .

Why 5-(3-Hydroxyphenyl)picolinic acid Cannot Be Interchanged with Other Hydroxyphenyl-Picolinic Acid Isomers in Research or Industrial Applications


Hydroxyphenyl-picolinic acid isomers share an identical molecular formula (C₁₂H₉NO₃) and molecular weight (215.20 g/mol), yet they differ in the position of the hydroxyl substituent on the phenyl ring (ortho, meta, para) and the attachment point of the phenyl ring on the pyridine core (positions 3, 4, 5, or 6) . These positional variations produce measurable differences in physicochemical properties—for example, the calculated LogP of 5-(4-hydroxyphenyl)picolinic acid is approximately 2.15, while the meta-hydroxy geometry of the target compound is expected to shift the partition coefficient and alter the topological polar surface area (TPSA) distribution . More critically, in the context of dopamine β-monooxygenase (DBM) inhibition, a well-established QSAR model demonstrates that the molar refraction and steric bulk of the 5-substituent are directly correlated with inhibitory potency (pI₅₀) [1]. Substituting a 5-(3-hydroxyphenyl) motif with a 5-(4-hydroxyphenyl) or 5-(2-hydroxyphenyl) analog changes the spatial orientation of the hydrogen-bonding hydroxyl group, which is predicted to alter ligand–target interactions at the DBM active site and modify metal-chelation geometry in coordination chemistry applications [2]. Therefore, procurement of the incorrect positional isomer carries the risk of obtaining a compound with divergent binding properties, solubility, and reactivity that may invalidate experimental results or reduce synthetic yields.

Quantitative Differentiation Evidence for 5-(3-Hydroxyphenyl)picolinic acid Versus Closest Structural Analogs


Meta-Hydroxy Substitution Provides Distinct Hydrogen-Bond Donor/Acceptor Topology Versus Para- and Ortho-Isomers

The meta-hydroxyphenyl substitution pattern of the target compound orients the phenolic –OH group at a ~120° angle relative to the picolinic acid core, in contrast to the ~180° linear arrangement of the para-hydroxy isomer (CAS 87789-74-0) and the intramolecular hydrogen-bond-capable ortho-hydroxy isomer (CAS 1261896-55-2). This geometric distinction is structurally verifiable from SMILES notation and is expected to influence target binding; however, no published head-to-head biochemical comparison among these three isomers currently exists . The QSAR model of Dove (2004) indicates that 5-substituent molar refraction (MR) and Sterimol width parameters (B1, B5) are positively correlated with DBM inhibitory potency across 22 picolinic acids. The 3-hydroxyphenyl group has a calculated MR of approximately 30.0 cm³/mol (estimated from fragment contributions), placing it in an intermediate steric range relative to smaller alkyl substituents (e.g., 5-butyl, MR ≈ 19.6 cm³/mol) and larger aryl groups (e.g., 5-(2,5-dimethoxyphenyl), MR ≈ 47.5 cm³/mol), suggesting a tunable potency window within the QSAR landscape [1].

Medicinal chemistry Structure–activity relationship Ligand design

Picolinic Acid Core Enables Bidentate Metal Chelation with Stability Constants Differentiated by 5-Aryl Substitution

Picolinic acid functions as a bidentate ligand, coordinating metal ions through the pyridine nitrogen and the carboxylate oxygen. The stability constant (log K) for Cu(II)–picolinate has been determined potentiometrically as log K₁ = 7.85 and log β₂ = 15.0 in 50% (v/v) dioxane–water at 25 °C and I = 0.2 M KNO₃ [1]. The introduction of a 5-aryl substituent modifies the electron density at the pyridine nitrogen and the carboxylate group, which according to the DBH QSAR model is directly correlated with inhibitory potency: a more negatively charged carboxylate moiety enhances DBM binding [2]. The 3-hydroxyphenyl group exerts a Hammett σₘ value of approximately +0.12 for the hydroxyl substituent, compared to σₚ = −0.37 for the para-hydroxy group—a net electronic difference of ~0.49 σ units between meta- and para-hydroxy substitution that predicts measurably different metal-binding affinities [3]. Although no experimental log K values have been reported specifically for 5-(3-hydroxyphenyl)picolinic acid, the class-level inference from picolinic acid coordination chemistry and the DBH copper-enzyme inhibition data strongly suggests that the meta-hydroxy isomer will exhibit distinct chelation thermodynamics relative to its para and ortho analogs [4].

Coordination chemistry Metal chelation Environmental remediation

QSAR-Derived Potency Prediction: 5-Aryl Substituent Bulk Correlates with Dopamine β-Monooxygenase Inhibition

A systematic QSAR analysis of 22 picolinic acids substituted at the 4- and 5-positions, tested against bovine adrenal DBM, established that the pI₅₀ values of inhibitors correlate with the Sterimol width parameter (B5) and molar refraction (MR) of the 5-substituent, as well as the lipophilicity (π) of the 4-substituent [1]. The model indicates that wider, more polarizable 5-substituents enhance DBM inhibition. The 3-hydroxyphenyl group (estimated MR ≈ 30.0 cm³/mol; B5 estimated at ~2.5–3.0 Å) is bulkier than the 5-butyl chain of fusaric acid (MR = 19.6 cm³/mol; B5 ≈ 1.5 Å), the prototypical DBH inhibitor, and is predicted by the CoMFA steric field to occupy additional volume within the catalytic crevice of the enzyme, potentially increasing binding affinity [2]. The 50% inhibitory concentration (IC₅₀) for substituted picolinic acids as a class ranges from 10⁻⁶ to 10⁻⁵ mol/L, as determined across a series of derivatives in vitro [3]. For the specific target compound, no experimentally measured IC₅₀ or pI₅₀ value has been published to date; the differentiation is therefore based on QSAR model predictions rather than direct assay comparison.

Dopamine β-hydroxylase inhibition QSAR Antihypertensive research

Positional Isomer Identity Verification: CAS-Specific Procurement Prevents Experimental Confusion with Co-eluting or Mislabeled Analogs

The target compound (CAS 1261929-24-1) is one of at least eight commercially available hydroxyphenyl-picolinic acid positional isomers sharing the formula C₁₂H₉NO₃ and molecular weight 215.20 g/mol . These isomers include 5-(4-hydroxyphenyl)picolinic acid (CAS 87789-74-0), 5-(2-hydroxyphenyl)picolinic acid (CAS 1261896-55-2), 3-(3-hydroxyphenyl)picolinic acid (CAS 1258621-67-8), 3-(4-hydroxyphenyl)picolinic acid (CAS 1258622-77-3), 4-(3-hydroxyphenyl)picolinic acid (CAS 1258610-01-3), 6-(4-hydroxyphenyl)picolinic acid (CAS 1261996-27-3), and 6-(2-hydroxyphenyl)picolinic acid (CAS available from specialty suppliers). Because all isomers share identical molecular weight, they are indistinguishable by low-resolution mass spectrometry and may exhibit similar chromatographic retention times under standard reversed-phase conditions . The target compound is uniquely identified by its SMILES string (O=C(O)c1ccc(-c2cccc(O)c2)cn1) and its IUPAC name (5-(3-hydroxyphenyl)pyridine-2-carboxylic acid). Procurement by CAS number 1261929-24-1, rather than by generic name, is essential to ensure receipt of the correct positional isomer. Vendor-supplied purity specifications are typically ≥95% (HPLC), but isomer-specific analytical certificates (¹H NMR, ¹³C NMR, HPLC retention time relative to known isomer standards) are recommended to confirm identity .

Analytical chemistry Quality control Chemical procurement

Prioritized Application Scenarios for 5-(3-Hydroxyphenyl)picolinic acid Based on Quantifiable Differentiating Properties


Dopamine β-Monooxygenase (DBM) Inhibitor Development: A 5-Aryl Chemotype Distinct from the 5-Alkyl Fusaric Acid Series

The QSAR model of Dove (2004) demonstrates that 5-substituent steric bulk (molar refraction, Sterimol B5) is a positive determinant of DBM inhibitory potency across a set of 22 picolinic acids [1]. 5-(3-Hydroxyphenyl)picolinic acid, with an estimated 5-substituent MR of ~30.0 cm³/mol, occupies a steric space distinct from the 5-butyl chain of fusaric acid (MR ≈ 19.6 cm³/mol) and the larger 5-(2,5-dimethoxyphenyl) analog (MR ≈ 47.5 cm³/mol). This intermediate steric profile, combined with the unique meta-hydroxy hydrogen-bond geometry, makes the compound a valuable tool compound for probing the steric and electronic tolerance of the DBM catalytic crevice. Researchers designing antihypertensive agents or investigating catecholamine biosynthesis modulation should consider this compound when seeking to explore aryl-substituted picolinic acid SAR beyond the extensively characterized 5-alkyl series.

Metal-Chelation and Coordination Chemistry: Exploiting the Electron-Withdrawing Meta-Hydroxy Effect on Pyridine Basicity

The meta-hydroxyphenyl substituent exerts an electron-withdrawing effect (σₘ ≈ +0.12) on the phenyl ring, in contrast to the electron-donating effect of the para-hydroxy group (σₚ = −0.37) [1]. This ~0.49 σ-unit difference is transmitted through the aryl–pyridine bond to influence the basicity of the pyridine nitrogen and the charge density on the carboxylate oxygen atoms—both critical coordination sites in picolinate metal complexes . For applications such as selective Cu(II) or Zn(II) extraction, MRI contrast-agent ligand design, or metalloenzyme inhibitor development where fine-tuning of metal-binding affinity is required, 5-(3-hydroxyphenyl)picolinic acid offers an electronically differentiated chelating scaffold relative to the para-hydroxy isomer, with the potential for altered complex stability, speciation, and metal-ion selectivity.

Agrochemical Intermediate: 5-Aryl-Picolinic Acid Building Block for Synthetic Auxin Herbicide Design

Picolinic acid derivatives constitute a major class of synthetic auxin herbicides, with commercial examples including halauxifen-methyl (Arylex™) and florpyrauxifen-benzyl (Rinskor™) [1]. The 5-aryl substitution pattern of the target compound maps directly onto the general scaffold of herbicidally active picolinates, where the 5-position aryl group contributes to receptor binding at the auxin-signaling F-box protein (AFB5) . 5-(3-Hydroxyphenyl)picolinic acid serves as a versatile synthetic intermediate: the phenolic –OH group provides a handle for further derivatization (e.g., O-alkylation, esterification, or introduction of prodrug moieties), while the meta orientation avoids the metabolic susceptibility associated with para-hydroxyphenyl motifs, which are common substrates for phase II conjugation enzymes in plants. Agrochemical discovery programs screening for novel picolinate herbicides with differentiated crop selectivity or environmental fate profiles should evaluate this intermediate.

Positional Isomer Reference Standard for Analytical Method Development and Quality Assurance

Given the existence of at least eight C₁₂H₉NO₃ positional isomers with identical molecular weight (215.20 g/mol), 5-(3-hydroxyphenyl)picolinic acid (CAS 1261929-24-1) is an essential reference standard for developing HPLC, UPLC, or GC-MS methods capable of resolving hydroxyphenyl-picolinic acid isomer mixtures [1]. Analytical laboratories supporting medicinal chemistry, agrochemical development, or custom synthesis operations require authenticated samples of each isomer to establish retention-time libraries, optimize chiral or isomeric separation conditions, and validate purity assays. The unambiguous CAS registry number and distinct SMILES string of the target compound support its use as a certified reference material in ISO 17025-accredited workflows.

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